TM601 has been shown to inhibit certain enzymes []. Enzymes are proteins that control many chemical reactions in the body. By inhibiting specific enzymes, TM601 may have potential therapeutic applications in conditions where those enzymes are overactive.
Research suggests that TM601 may interact with cell signaling pathways []. Cell signaling pathways are networks of molecules that transmit messages within cells and between cells. Understanding how TM601 affects these pathways could be useful in developing new drugs.
AST 487, also known as NVP-AST487, is a small molecule compound classified as an inhibitor of the RET (rearranged during transfection) kinase. It belongs to the N,N'-diphenyl urea class and has a chemical formula of C26H30F3N7O2. The compound is notable for its high selectivity and potency against various receptor tyrosine kinases, particularly with an IC50 value of 0.88 μM for RET kinase inhibition . AST 487 has gained attention in cancer research due to its ability to inhibit the growth of tumors associated with RET mutations, which are often implicated in certain types of thyroid cancers.
AST 487 acts as an ATP-competitive inhibitor, meaning it competes with ATP for binding at the active site of the RET kinase. This inhibition leads to decreased autophosphorylation of the RET protein, which is critical for its activation and subsequent signaling pathways involved in cell proliferation and survival . The compound also inhibits other kinases, such as FLT3 (Fms-like tyrosine kinase-3) and c-Kit, indicating a broader spectrum of activity against tyrosine kinases .
AST 487 exhibits significant biological activity in vitro and in vivo. In cell assays, it effectively inhibits the proliferation of cells harboring activating mutations in RET, such as RETC634W, which is commonly found in medullary thyroid carcinoma . The compound has been shown to decrease RET autophosphorylation and activation of downstream signaling molecules like phospholipase C gamma (PLCγ) and extracellular signal-regulated kinase (ERK) in a dose-dependent manner. In animal models, administration of AST 487 resulted in substantial reductions in tumor sizes for xenografts expressing mutant RET .
The synthesis of AST 487 involves multi-step organic reactions typical for producing N,N'-diphenyl urea derivatives. While specific synthetic routes are not detailed in the available literature, compounds within this class generally require the formation of an amine followed by coupling reactions to introduce the diphenyl urea structure. The solubility characteristics indicate that AST 487 can be dissolved in dimethyl sulfoxide at concentrations exceeding 10 mM, allowing for ease of use in biological assays .
AST 487 has potential applications primarily in oncology as a targeted therapy for cancers driven by RET mutations. Its ability to selectively inhibit RET makes it a candidate for treating medullary thyroid cancer and possibly other malignancies characterized by aberrant RET signaling. Additionally, due to its activity against other kinases like FLT3 and c-Kit, it may also be explored for use in hematological malignancies where these kinases are implicated .
Interaction studies have demonstrated that AST 487 not only inhibits RET but also affects other kinases such as FLT3 and c-Kit. Research indicates that it can block growth factor-independent proliferation driven by activated tyrosine kinases in various cell lines . Furthermore, studies utilizing chemical proteomics have provided insights into the selectivity profile of AST 487 against related kinase families, enhancing understanding of its binding interactions and functional inhibition mechanisms .
Several compounds share structural or functional similarities with AST 487. Below is a comparison highlighting their unique features:
Compound Name | Target Kinase(s) | IC50 Value | Unique Features |
---|---|---|---|
NVP-AST487 | RET, FLT3, c-Kit | 0.88 μM | Selective against mutant RET; effective in thyroid cancer |
Lestaurtinib | FLT3 | ~0.5 μM | Broad-spectrum kinase inhibitor; used in leukemia |
Imatinib | Bcr-Abl, c-Kit | ~0.01 μM | First-line treatment for chronic myeloid leukemia |
Sorafenib | Raf-1, VEGFR | ~0.005 μM | Multi-kinase inhibitor; used for renal cell carcinoma |
Sunitinib | VEGFR, PDGFR | ~0.01 μM | Broad-spectrum; used for gastrointestinal stromal tumors |
AST 487 stands out due to its specific targeting of mutant RET while maintaining activity against other relevant kinases like FLT3 and c-Kit. This selectivity may provide therapeutic advantages in treating cancers with specific genetic mutations compared to broader-spectrum inhibitors like Sorafenib or Sunitinib.